molecular formula C20H17Cl2NO2 B1451305 7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160263-78-4

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1451305
CAS No.: 1160263-78-4
M. Wt: 374.3 g/mol
InChI Key: IOYSMGXTNZVHRU-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites and preventing substrate access . Additionally, it can interact with proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects. The interactions between this compound and these biomolecules are primarily driven by non-covalent forces, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to induce cell cycle arrest at the G0/G1 phase, leading to apoptosis in certain cancer cell lines . It also influences cell signaling pathways, such as the MAPK/ERK pathway, by modulating the activity of key proteins involved in these pathways . Furthermore, this compound can alter gene expression patterns, affecting the transcription of genes involved in cell proliferation, differentiation, and apoptosis . These cellular effects highlight the compound’s potential as a therapeutic agent for targeting specific cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity and preventing substrate conversion . Additionally, it can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression . The binding interactions between this compound and these biomolecules are mediated by specific chemical groups on the compound, such as the chloro and propoxyphenyl groups, which facilitate binding through hydrogen bonding and hydrophobic interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important considerations for researchers using this compound in their experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to its accumulation in these organs . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating a saturation point for its biochemical interactions . These dosage effects are crucial for determining the optimal therapeutic window for the compound’s use in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential impact on metabolic flux and metabolite levels in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration . Additionally, binding proteins in the cytoplasm and nucleus can sequester the compound, affecting its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are critical for determining the compound’s bioavailability and its potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to the nucleus, where it interacts with transcription factors and DNA to modulate gene expression . It can also accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its potential impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride can be achieved through several methods. One common approach involves the reaction of 7-chloro-8-methylquinoline with 4-propoxybenzoyl chloride under suitable conditions . The reaction typically requires a catalyst and may be conducted in an organic solvent such as dichloromethane or toluene. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically conducted under controlled conditions, including specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce quinoline N-oxide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chloro, methyl, and propoxyphenyl groups, along with the carbonyl chloride functionality, makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

7-chloro-8-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO2/c1-3-10-25-14-6-4-13(5-7-14)18-11-16(20(22)24)15-8-9-17(21)12(2)19(15)23-18/h4-9,11H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYSMGXTNZVHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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